molecular formula C11H10BrNO B13160984 6-Bromo-1H,3H,4H,5H-pyrano[4,3-B]indole

6-Bromo-1H,3H,4H,5H-pyrano[4,3-B]indole

Cat. No.: B13160984
M. Wt: 252.11 g/mol
InChI Key: CCFAKROMBJMOME-UHFFFAOYSA-N
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Description

6-Bromo-1H,3H,4H,5H-pyrano[4,3-B]indole is a heterocyclic compound that features a bromine atom attached to the sixth position of the pyranoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1H,3H,4H,5H-pyrano[4,3-B]indole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the bromination of a pyranoindole precursor using bromine or N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the production rate and reduce the risk of side reactions. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1H,3H,4H,5H-pyrano[4,3-B]indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyranoindoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6-Bromo-1H,3H,4H,5H-pyrano[4,3-B]indole has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.

    Organic Synthesis: The compound serves as a building block for synthesizing more complex heterocyclic structures.

    Material Science: It is investigated for its potential use in organic electronics and as a precursor for functional materials.

Mechanism of Action

The mechanism of action of 6-Bromo-1H,3H,4H,5H-pyrano[4,3-B]indole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1H,3H,4H,5H-thiopyrano[4,3-B]indole
  • 6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole

Uniqueness

6-Bromo-1H,3H,4H,5H-pyrano[4,3-B]indole is unique due to its specific bromination pattern and the presence of the pyranoindole core. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

6-bromo-1,3,4,5-tetrahydropyrano[4,3-b]indole

InChI

InChI=1S/C11H10BrNO/c12-9-3-1-2-7-8-6-14-5-4-10(8)13-11(7)9/h1-3,13H,4-6H2

InChI Key

CCFAKROMBJMOME-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1NC3=C2C=CC=C3Br

Origin of Product

United States

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